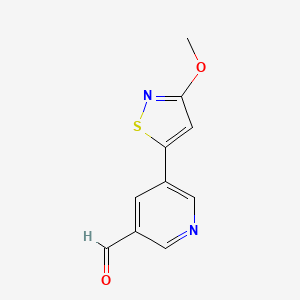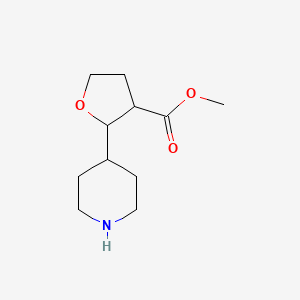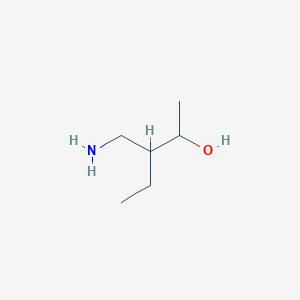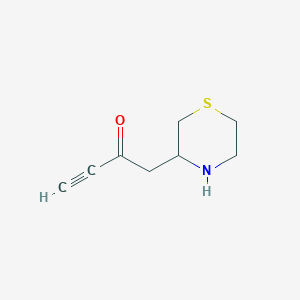
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and lead to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Methoxy-1,3-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the thiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of both the thiazole and pyridine rings also provides a versatile scaffold for further chemical modifications .
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
5-(3-methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10-3-9(15-12-10)8-2-7(6-13)4-11-5-8/h2-6H,1H3 |
InChI-Schlüssel |
HYQIUTKHRBVUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC(=C1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)






![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)


